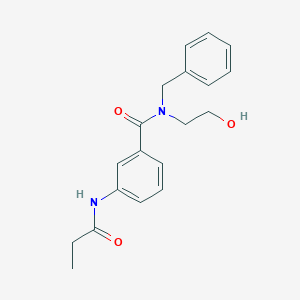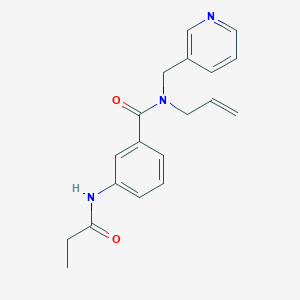![molecular formula C20H24N2O2 B5902669 N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5902669.png)
N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide, also known as MBDB, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been found to have potential therapeutic applications in the field of neuroscience and psychiatry.
Mécanisme D'action
The exact mechanism of action of N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide is not fully understood, but it is believed to act primarily as a serotonin releaser and reuptake inhibitor. This means that it increases the levels of serotonin in the brain, which is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing serotonin levels, N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide may help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide are similar to those of other psychoactive substances. It can cause an increase in heart rate, blood pressure, and body temperature, as well as feelings of euphoria, empathy, and sociability. However, it can also cause negative side effects such as nausea, vomiting, and dehydration. Long-term use of N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide can also lead to tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide has several advantages and limitations for lab experiments. One of the advantages is that it can be synthesized relatively easily and inexpensively, which makes it a useful tool for studying the pharmacology and mechanism of action of psychoactive substances. However, one of the limitations is that it can be difficult to obtain pure samples of N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide, which can affect the accuracy and reproducibility of experimental results.
Orientations Futures
There are several future directions for research on N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide. One direction is to investigate its potential therapeutic applications in the treatment of mental health disorders. Another direction is to study its pharmacological profile and mechanism of action in more detail, in order to better understand how it affects the brain and body. Additionally, research could be done to develop new synthesis methods for N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide, in order to improve its purity and yield. Finally, more studies could be done to investigate the long-term effects of N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide use on mental and physical health.
Méthodes De Synthèse
N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide can be synthesized using various methods. One of the most common methods is the reaction of 4-bromo-2-nitropropiophenone with 2-methylbenzylamine, followed by reduction with sodium borohydride. The resulting product is then reacted with butanoyl chloride to produce N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
Applications De Recherche Scientifique
N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have a similar structure and pharmacological profile to MDMA, which is a well-known psychoactive substance that has been used in the treatment of various mental health disorders. Some of the potential therapeutic applications of N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide include the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
N-[4-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-6-19(23)22-18-11-9-16(10-12-18)13-20(24)21-14-17-8-5-4-7-15(17)2/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSDFQSFKIKXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-1-methyl-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperidin-4-amine](/img/structure/B5902588.png)
![2-(1-isopropyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5902594.png)
acetic acid](/img/structure/B5902596.png)
![3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide](/img/structure/B5902601.png)
![8-[(2-ethylpyrimidin-5-yl)carbonyl]-2-(3-methylphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902605.png)
![(2-chloro-5-ethoxy-4-isopropoxybenzyl)[1-(1H-1,2,4-triazol-5-yl)ethyl]amine](/img/structure/B5902614.png)

![2-{1-(2-furylmethyl)-4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-2-yl}ethanol](/img/structure/B5902620.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide](/img/structure/B5902641.png)

![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)
![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline](/img/structure/B5902663.png)
